molecular formula C14H9Cl2FO2 B14049592 (3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid

(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid

Cat. No.: B14049592
M. Wt: 299.1 g/mol
InChI Key: HBXYKNMLLKOWQZ-UHFFFAOYSA-N
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Description

(3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure, along with an acetic acid group, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves multiple steps:

    Coupling Reaction: The biphenyl structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative.

Industrial Production Methods

Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would likely involve large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen substituents or reduce the acetic acid group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or dehalogenated biphenyl derivatives.

    Substitution: Biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Studies: Used in studies to understand the effects of halogenated biphenyl compounds on biological systems.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3’,4’-Dichloro-biphenyl-4-yl)-acetic acid: Lacks the fluoro substituent.

    (2-Fluoro-biphenyl-4-yl)-acetic acid: Lacks the chloro substituents.

    (3’,4’-Dichloro-2-fluoro-biphenyl): Lacks the acetic acid group.

Uniqueness

The combination of chloro, fluoro, and acetic acid groups in (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[4-(3,4-dichlorophenyl)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-11-4-2-9(7-12(11)16)10-3-1-8(5-13(10)17)6-14(18)19/h1-5,7H,6H2,(H,18,19)

InChI Key

HBXYKNMLLKOWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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